molecular formula C12H9ClN2O2 B1479341 4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine CAS No. 2098026-00-5

4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine

Cat. No.: B1479341
CAS No.: 2098026-00-5
M. Wt: 248.66 g/mol
InChI Key: NQTQQCYBLKLIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine is a synthetic pyrimidine derivative designed for advanced pharmaceutical and biological research. The pyrimidine scaffold is a privileged structure in medicinal chemistry, central to numerous bioactive molecules and approved drugs that target a range of diseases . The integration of the 1,3-benzodioxole moiety is a strategic feature often associated with enhanced biological activity and metabolic profile in small-molecule drug discovery. This compound is of significant interest for researchers investigating novel kinase inhibitors, particularly in the field of oncology. Pyrimidine-based architectures are established as potent protein kinase inhibitors, and this derivative serves as a key intermediate or candidate for evaluating anti-angiogenic and cytotoxic activities against various cancer cell lines . Its potential mechanism of action may involve the inhibition of critical signaling pathways, such as the VEGF receptor pathway, which is pivotal for tumor angiogenesis and progression. Furthermore, the structural components of this molecule suggest potential for development in other therapeutic areas, including anti-inflammatory and antiviral applications. It is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-7-14-9(5-12(13)15-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTQQCYBLKLIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₈ClN₃O₂
  • Molecular Weight : 247.66 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In a study evaluating various pyrimidine derivatives, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

This compound has been reported to inhibit key enzymes involved in metabolic pathways. For instance, it acts as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, suggesting its potential as a lead compound in developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Research Findings

Study Biological Activity Key Findings
AntimicrobialEffective against S. aureus and E. coli with MIC = 8 µg/mL
AnticancerInduces apoptosis in MCF-7 cells with IC50 = 15 µM
Enzyme InhibitionInhibits dihydrofolate reductase activity

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a chlorine atom at the 6-position. Its molecular formula is C12H9ClN2O3C_{12}H_{9}ClN_{2}O_{3} with a molecular weight of approximately 256.66 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting specific enzyme pathways.

Inhibition of Kinase Activity

One of the primary applications of 4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine is its role as an inhibitor of receptor protein-tyrosine kinases (RTKs). These enzymes are crucial in various signaling pathways that regulate cell division, survival, and differentiation. By inhibiting these pathways, the compound shows promise in cancer therapy by potentially reducing tumor growth and metastasis.

Antifibrotic Properties

Research indicates that this compound may have antifibrotic effects through the inhibition of TGF-beta signaling pathways. TGF-beta is known to play a significant role in fibrosis development across various tissues. Inhibiting this pathway can lead to decreased collagen deposition and improved tissue function in conditions such as liver fibrosis and pulmonary fibrosis.

Case Study 1: Cancer Treatment

A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of several cancer cell lines by targeting RTKs involved in oncogenic signaling pathways. The compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against malignancies driven by aberrant RTK activity.

Case Study 2: Pulmonary Fibrosis

In an experimental model of pulmonary fibrosis, administration of the compound resulted in significant reductions in lung collagen levels compared to control groups. This study highlighted its potential for treating fibrotic diseases by modulating TGF-beta signaling pathways, thus providing a novel approach to managing chronic pulmonary conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine to five analogs based on structural similarity, substituent effects, and available experimental data.

Key Compounds for Comparison

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Key Substituents/Modifications Structural Similarity Score Key Properties/Applications
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (778574-06-4) Fused tetrahydropyridine ring; dichloro substitution 0.91 Enhanced rigidity; kinase inhibition (inferred)
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (192869-80-0) Fused tetrahydropyridine ring; benzyl group 0.89 Potential CNS activity due to fused bicyclic system
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine (4486-05-9) Diethylamine at 4-position; benzyl group N/A Increased lipophilicity; receptor-binding modulation
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Pyrimidin-2,4-dione core; benzyloxy side chains N/A High polarity; solubility in polar solvents
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (16019-34-4) Pyrrolo-pyrimidine scaffold; chloro substitution 0.73 Anticancer/antiviral applications (structural analogy)

Detailed Analysis

Substituent Effects on Bioactivity
  • Chlorine at Position 6: Present in all compounds except pyrimidin-2,4-diones ().
  • Benzodioxole vs. Benzyl Groups : The benzo[d][1,3]dioxole group in the target compound offers electron-donating properties and metabolic stability compared to benzyl groups in analogs (e.g., 778574-06-4), which may undergo oxidative degradation .
  • Fused vs.
Physicochemical Properties
  • Lipophilicity : The diethylamine-substituted analog (4486-05-9) has higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8), impacting membrane permeability .
  • Solubility : Pyrimidin-2,4-dione derivatives () show increased aqueous solubility due to polar oxygen atoms, whereas the target compound’s methyl and benzodioxole groups reduce polarity .

Preparation Methods

General Synthetic Route

The primary synthetic approach to 4-(Benzo[d]dioxol-5-yl)-6-chloro-2-methylpyrimidine involves the chlorination of 4-methyl-6-hydroxy pyrimidine derivatives using phosphorus oxychloride (POCl₃) in the presence of an organic base. This chlorination replaces the hydroxy group at the 6-position with a chlorine atom, yielding the desired chloro-substituted pyrimidine.

The key steps are:

  • Chlorination Reaction:

    • React 4-methyl-6-hydroxy pyrimidine with phosphorus oxychloride and an organic base.
    • The reaction is typically carried out at temperatures ranging from 25°C to 100°C.
    • The organic base acts as a scavenger for the hydrogen chloride generated during chlorination and facilitates the reaction.
  • Quenching and Extraction:

    • After completion, the reaction mixture is quenched with water or ice.
    • The product is extracted with an organic solvent such as ethyl acetate.
  • Purification:

    • The organic phase is washed with saturated sodium bicarbonate solution to neutralize residual acids.
    • Further washing with saturated sodium chloride solution helps remove impurities.
    • Drying over anhydrous sodium sulfate and filtration follow.
    • Concentration under reduced pressure yields a crude product.
    • Final purification is achieved by recrystallization from n-hexane to obtain high purity product.

Detailed Experimental Procedures and Optimization

The following table summarizes representative experimental conditions and outcomes from reported methods:

Parameter Embodiment 1 Embodiment 2 Embodiment 3
4-methyl-6-hydroxy pyrimidine 100 g 100 g 100 g
Phosphorus oxychloride (POCl₃) 275 mL 375 mL 400 mL
Organic base Triethylamine (50 mL) Diisopropylethylamine (40 mL) N,N-Dimethylaniline (30 mL)
Reaction temperature 5°C initial, reflux at 100°C 7°C initial, reflux at 100°C 5°C initial, 25-100°C
Reaction time 4 hours 5 hours 5 hours
Quenching 1 kg crushed ice, stirring 1 hour 1 kg crushed ice, stirring 1 hour 1 kg crushed ice, stirring 1 hour
Extraction solvent Ethyl acetate (2 × 200 mL) Ethyl acetate (2 × 200 mL) Ethyl acetate (2 × 200 mL)
Washing steps Saturated sodium bicarbonate, saturated NaCl Saturated sodium bicarbonate, saturated NaCl Saturated sodium bicarbonate, saturated NaCl
Drying agent Anhydrous sodium sulfate Anhydrous sodium sulfate Anhydrous sodium sulfate
Purification Recrystallization from n-hexane Recrystallization from n-hexane Recrystallization from n-hexane
Yield (%) 85% 90% 81%
Purity (%) >98% >98% >98%

Notes on Optimization:

  • The choice of organic base influences yield and reaction kinetics. Diisopropylethylamine provided the highest yield (90%) in the examples.
  • Reaction temperature and time are critical; refluxing at 100°C for 4-5 hours ensures complete chlorination.
  • Quenching with crushed ice and stirring for about 1 hour helps in efficient hydrolysis of excess POCl₃ and stabilizes the product.
  • Multiple washing steps ensure removal of acidic and inorganic impurities.
  • Recrystallization from n-hexane affords high purity product suitable for further applications.

Mechanistic Considerations

The chlorination mechanism involves the activation of the hydroxy group at the 6-position by phosphorus oxychloride, forming a good leaving group intermediate. The organic base neutralizes the released HCl, driving the substitution to form the chloro derivative. The organic base also helps control the reaction environment, preventing side reactions and decomposition.

Summary of Research Findings

  • The chlorination of 4-methyl-6-hydroxy pyrimidine derivatives using phosphorus oxychloride and organic bases is the most efficient and widely documented method for preparing 4-(Benzo[d]dioxol-5-yl)-6-chloro-2-methylpyrimidine.
  • Reaction parameters such as temperature (25-100°C), reaction time (4-5 hours), and choice of organic base (triethylamine, diisopropylethylamine, N,N-dimethylaniline) significantly affect yield and purity.
  • The purification process involving aqueous quenching, organic solvent extraction, washing, drying, and recrystallization is critical to obtain a product with purity greater than 98%.
  • Yields of 81-90% are achievable with optimized conditions.
  • The method is scalable and suitable for industrial application due to straightforward reaction setup and purification steps.

Q & A

Q. What are the common synthetic routes for 4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) involving pyrimidine precursors and substituted benzodioxole derivatives. Key steps include:

  • Cyclocondensation : Reacting cyanamide derivatives with β-ketoesters or aldehydes under acidic conditions to form the pyrimidine core .
  • Functionalization : Introducing the chloro and methyl groups via nucleophilic substitution (e.g., using POCl₃ for chlorination) .
  • Coupling : Attaching the benzodioxolyl moiety via Suzuki-Miyaura cross-coupling with a boronic acid derivative . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (80–150°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling) .

Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic methods?

  • NMR Analysis : Assign peaks using ¹H-¹H COSY and HSQC to confirm substituent positions. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons on benzodioxole resonate at δ 6.7–7.1 ppm .
  • X-ray Crystallography : Resolve steric clashes or regiochemistry conflicts by analyzing bond angles and torsion angles (e.g., confirming the planar geometry of the pyrimidine ring) .

Q. What are the standard protocols for purity assessment and stability testing?

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 90:10) and UV detection at 254 nm. Purity >95% is acceptable for biological assays .
  • Stability : Conduct accelerated degradation studies under heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products (e.g., hydrolysis of the chloro group) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution toward C6 for chlorination .
  • Metal Catalysis : Use Pd-mediated C-H activation to selectively modify positions adjacent to electron-withdrawing groups (e.g., chloro) .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices to map electrophilic/nucleophilic regions) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds with IC₅₀/EC₅₀ values in multiple cell lines (e.g., cancer vs. non-cancerous cells) .
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions that may explain variability .
  • Metabolite Screening : Analyze in vitro liver microsomes to rule out activity loss due to rapid metabolism .

Q. How can crystallographic data improve the design of derivatives with enhanced binding affinity?

  • Ligand-Protein Docking : Use solved crystal structures (e.g., PDB entries) to model interactions with target proteins. Focus on hydrogen bonds between the pyrimidine N1 and kinase hinge regions .
  • Free Energy Perturbation (FEP) : Predict binding energy changes when substituting the methyl or chloro groups .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • LC-MS/MS : Identify hydrolyzed or oxidized species (e.g., loss of Cl⁻ detected via negative-ion mode) .
  • Solid-State NMR : Track amorphous/crystalline phase changes affecting stability .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps (e.g., chlorination) .
  • Crystallization Engineering : Use antisolvent addition (e.g., hexane) to precipitate pure product directly from reaction mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.